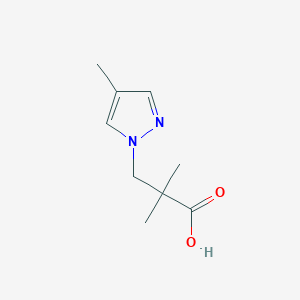

2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Description

2,2-Dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole-substituted propanoic acid derivative characterized by a 4-methyl-1H-pyrazole ring attached to a 2,2-dimethylpropanoic acid backbone. This compound is structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents but distinguishes itself through its unique substitution pattern .

Propriétés

IUPAC Name |

2,2-dimethyl-3-(4-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7-4-10-11(5-7)6-9(2,3)8(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNOIJXWPQVDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2,2-Dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS No. 2105225-73-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on recent studies and findings.

- Molecular Formula: C₉H₁₆N₂O

- Molecular Weight: 168.24 g/mol

- Structure: The compound features a propanoic acid backbone substituted with a pyrazole ring, which is known for its diverse biological activities.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent.

Research indicates that compounds containing pyrazole moieties often interact with various biological targets, including:

- Enzymes: Pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain pyrazolo[3,4-b]pyridine derivatives exhibit significant inhibitory activity against CDK2 and CDK9, with IC₅₀ values in the low micromolar range .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole-containing compounds:

- In vitro studies demonstrated that derivatives of pyrazole exhibited antiproliferative effects on human tumor cell lines such as HeLa and HCT116. These compounds showed selective inhibition of cancer cell growth, suggesting their potential as anticancer agents .

Case Studies

- Inhibition of CDKs:

- Antiproliferative Effects:

Data Table: Summary of Biological Activity

| Activity Type | Target/Cell Line | IC₅₀ Value (µM) | Notes |

|---|---|---|---|

| CDK Inhibition | CDK2 | 0.36 | High selectivity over other kinases |

| Antiproliferative | HeLa | 1.8 | Induces apoptosis in treated cells |

| Antiproliferative | HCT116 | 1.5 | Effective against various cancer types |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications to the pyrazole ring can yield derivatives with enhanced biological properties.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Agricultural Applications

Pesticide Development : The unique structure of this compound makes it an interesting candidate for pesticide development. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals that target pests while minimizing environmental impact .

Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator. Initial findings suggest that it may enhance plant growth and resistance to stress conditions, which could be beneficial in agriculture .

Materials Science

Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers. Its functional groups allow for the incorporation into various polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties .

Nanomaterials : Research is being conducted on the use of this compound in the fabrication of nanomaterials. Its unique chemical structure may facilitate the formation of nanoparticles with specific functionalities for applications in electronics and catalysis .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC10491411 | Demonstrated antimicrobial activity against multiple bacterial strains. |

| Agriculture | ResearchGate | Potential as a pesticide and growth regulator with stress resistance. |

| Materials Science | Ambeed | Effective in synthesizing novel polymers with improved properties. |

Comparaison Avec Des Composés Similaires

Structural Modifications in Pyrazole-Substituted Propanoic Acids

The following table summarizes key structural and functional differences between the target compound and its analogs:

Méthodes De Préparation

Stepwise Synthetic Procedure

The preparation can be summarized in the following steps, adapted from a detailed synthetic protocol reported in peer-reviewed research:

| Step | Reaction Description | Reagents and Conditions | Outcome and Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution to form 2,2-dimethyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 3-bromo-2,2-dimethylpropanoic acid, 5-methyl-4-nitro-1H-pyrazole, cesium carbonate, DMF, microwave irradiation at 100°C for 1 hour | Mixture of nitro-substituted pyrazolyl propanoic acids obtained; 42% yield after purification by reverse phase HPLC |

| 2 | Conversion to propanamide derivative | Oxalyl chloride, DMF catalytic amount, methylene chloride, followed by ammonium hydroxide treatment at room temperature | Mixture of 2,2-dimethyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide obtained; 60% yield |

| 3 | Reduction of nitro group to amino group | Hydrogenation with 10% Pd-C catalyst in methanol at 40°C under hydrogen atmosphere for 2 hours | Mixture of 3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanamide obtained; 87% yield |

| 4 | Aminopyrimidine coupling | Reaction with 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine in tert-butanol under microwave irradiation at 100°C for 1 hour | Mixture of coupled aminopyrazolyl propanamide derivatives; 58% yield |

| 5 | Conversion to nitrile derivative (optional for further transformations) | Triethylamine and trifluoroacetic anhydride in dichloromethane at room temperature under nitrogen for 5 hours | 7% yield of nitrile derivative after purification |

Note: The final acid form, 2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, can be isolated by appropriate hydrolysis or direct purification from intermediate steps.

Reaction Conditions and Purification

- Microwave-assisted heating is employed to increase reaction rates and yields in key substitution and coupling steps.

- Bases such as cesium carbonate facilitate nucleophilic substitution by deprotonating the pyrazole nitrogen.

- Solvents : DMF is preferred for substitution reactions; methylene chloride and tert-butanol are used in subsequent steps.

- Purification : Reverse phase high-performance liquid chromatography (HPLC) is used extensively to separate regioisomers and obtain high-purity products (>95% purity).

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (400-500 MHz) and mass spectrometry (LC-MS) confirm structural identity and purity.

Analytical Data Summary

| Parameter | Details |

|---|---|

| NMR Solvent | CDCl3 or Methanol-d4 |

| Key NMR Signals | Aromatic protons at δ 7.0–8.0 ppm; methyl groups at δ ~2.2 ppm; tert-butyl methyls at δ ~1.4 ppm |

| Mass Spectrometry | Molecular ion peak corresponding to [M+H]+ consistent with calculated molecular weight |

| Purity Assessment | HPLC with UV detection at 210 and 254 nm; purity >95% |

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times compared to conventional heating.

- Use of cesium carbonate as a base improves substitution efficiency and selectivity.

- The presence of regioisomeric mixtures (e.g., 3-methyl vs. 5-methyl pyrazole substitution) requires careful chromatographic separation.

- Hydrogenation conditions must be optimized to avoid over-reduction or degradation of sensitive groups.

- Final purification by reverse phase preparative HPLC ensures removal of side products and unreacted starting materials.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-bromo-2,2-dimethylpropanoic acid + 5-methyl-4-nitro-1H-pyrazole | Cs2CO3, DMF | Microwave, 100°C, 1 h | 2,2-dimethyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | 42 |

| 2 | Above acid | Oxalyl chloride, DMF, NH4OH | RT, 2 h + 20 min | 2,2-dimethyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide | 60 |

| 3 | Above amide | 10% Pd-C, H2, MeOH | 40°C, 2 h | 3-(4-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanamide | 87 |

| 4 | Above amine | 2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine, t-BuOH | Microwave, 100°C, 1 h | Coupled aminopyrazolyl propanamide | 58 |

| 5 | Above amide | Triethylamine, TFAA, CH2Cl2 | RT, 5 h | Nitrile derivative | 7 |

Q & A

Basic: What are the optimal synthetic routes for 2,2-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions , starting with pyrazole ring formation followed by coupling with a propanoic acid derivative. Key steps include:

- Pyrazole functionalization : Reacting 4-methylpyrazole with a halogenated propanoic acid precursor (e.g., bromo- or chloro-derivatives) under nucleophilic substitution conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates, while temperature control (60–80°C) minimizes side reactions .

- Catalysis : Use of mild bases (e.g., K₂CO₃) improves regioselectivity .

Yield considerations : Impurities from incomplete substitution or ring opening can reduce yields to 40–60%; purification via column chromatography (ethyl acetate/hexane) or recrystallization is critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify pyrazole ring protons (δ 7.5–8.5 ppm) and propanoic acid methyl groups (δ 1.2–1.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrazole C=N stretch (~1600 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₁₅N₂O₂, theoretical 195.11 g/mol) and fragmentation patterns .

Basic: How is this compound used in biological activity screening?

Answer:

- Antimicrobial assays : Tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values typically 50–100 µg/mL) .

- Enzyme inhibition : Evaluated as a COX-2 or kinase inhibitor using fluorometric assays (IC₅₀ values require dose-response curves) .

- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) track bioavailability in cell cultures .

Advanced: How can computational modeling predict its interactions with biological targets?

Answer:

- Docking studies : Software like AutoDock Vina models binding to proteins (e.g., COX-2). Pyrazole’s nitrogen atoms form hydrogen bonds with active-site residues (e.g., Arg120) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrophobic interactions with propanoic acid groups .

- QSAR models : Correlate substituent effects (e.g., methyl vs. nitro groups) with activity trends .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Answer:

- Refinement tools : SHELXL refines high-resolution (<1.5 Å) X-ray data, addressing issues like disorder in the pyrazole ring .

- Twinned crystals : Use PLATON to detect twinning and apply HKLF5 corrections .

- Hydrogen bonding : Compare experimental (X-ray) and DFT-calculated (Gaussian09) H-bond lengths to validate dimerization patterns .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

- Protecting groups : Boc-protection of the carboxylic acid directs electrophilic substitution to the pyrazole’s 5-position .

- Microwave-assisted synthesis : Enhances regioselectivity in nitro-group introduction (e.g., 80°C, 30 minutes vs. 24 hours conventional) .

- Catalytic systems : Pd/Cu-mediated cross-coupling avoids byproducts in aryl functionalization .

Advanced: How to analyze dimerization behavior of the carboxylic acid group?

Answer:

- FT-IR/DFT : Compare experimental O-H stretches (broad ~2500 cm⁻¹) with DFT-calculated dimer energies to confirm cyclic dimer formation .

- X-ray crystallography : Resolve dimeric structures (e.g., centrosymmetric R₂²(8) motifs) and quantify H-bond lengths (<2.6 Å) .

- Thermodynamic studies : DSC measures dimer dissociation enthalpy (~40–60 kJ/mol) .

Advanced: What mechanistic insights explain its role in catalysis?

Answer:

- Acid-base catalysis : The carboxylic acid acts as a proton donor in ester hydrolysis, with rate constants (kₐ) determined via pH-rate profiles .

- Coordination chemistry : Pyrazole nitrogen chelates metal ions (e.g., Cu²⁺), studied via UV-Vis titrations (λ shifts at 300–400 nm) .

- Kinetic isotope effects : Deuterated analogs (D₂O solvent) reveal rate-limiting steps in enzymatic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.